molecular formula C16H16N4O3 B4677088 ethyl 7-(4-methoxyphenyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

ethyl 7-(4-methoxyphenyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B4677088
M. Wt: 312.32 g/mol
InChI Key: GDJQWQHWPGDARJ-UHFFFAOYSA-N
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Description

Ethyl 7-(4-methoxyphenyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a triazolopyrimidine derivative characterized by a methoxyphenyl group at position 7, a methyl substituent at position 2, and an ethyl carboxylate ester at position 4. Its molecular formula is C₂₁H₂₀N₄O₃, with a molecular weight of 376.42 g/mol . The compound exhibits a planar triazolopyrimidine core fused with a pyrimidine ring, enabling π-π stacking interactions and hydrogen bonding, which are critical for its biological and physicochemical properties. The 4-methoxyphenyl group enhances lipophilicity and may influence receptor binding, as seen in related compounds with aryl substitutions .

Properties

IUPAC Name

ethyl 7-(4-methoxyphenyl)-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3/c1-4-23-15(21)13-9-17-16-18-10(2)19-20(16)14(13)11-5-7-12(22-3)8-6-11/h5-9H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDJQWQHWPGDARJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C(=NC(=N2)C)N=C1)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

General Procedure for Synthesis

  • Reagents :
    • 5-amino-1-phenyl-1H-1,2,4-triazole
    • Aromatic aldehyde
    • Ethyl acetoacetate
    • Catalyst (e.g., APTS)
    • Solvent (e.g., ethanol)
  • Procedure :
    • Combine the reagents in a flask.
    • Heat under reflux for a specified duration.
    • Monitor the reaction progress using TLC.
    • Isolate the product through filtration and recrystallization.

Biological Activities

Ethyl 7-(4-methoxyphenyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate exhibits promising biological activities, particularly in the field of oncology.

Antitumor Activity

Recent studies have demonstrated that derivatives of triazolo[1,5-a]pyrimidines possess significant antitumor properties. For instance, compounds synthesized in similar classes have shown effective inhibition against cancer cell lines such as MDA-MB-231 and MCF-7 with IC50 values indicating potent activity .

Compound IDCell LineIC50 Value (μM)Reference
4cMDA-MB-23117.83
4jMCF-719.73

Case Studies

Several case studies highlight the applications of this compound in cancer research.

Study on Antiproliferative Activity

In a study published in Molecules, researchers synthesized various triazolo-pyrimidine derivatives and evaluated their antiproliferative effects against breast cancer cell lines. The study concluded that modifications in the chemical structure significantly influenced biological activity, suggesting that this compound could be optimized for enhanced efficacy .

Comparison with Similar Compounds

Comparison with Similar Compounds

The triazolopyrimidine scaffold is highly versatile, with modifications at positions 2, 5, 6, and 7 leading to diverse biological activities. Below is a detailed comparison of ethyl 7-(4-methoxyphenyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate with structurally analogous derivatives:

Structural Modifications and Physicochemical Properties

Compound Name Substituents (Positions) Molecular Weight Key Features
Target Compound 7-(4-methoxyphenyl), 2-methyl, 6-ethyl carboxylate 376.42 High lipophilicity; ester group enhances membrane permeability .
Ethyl 7-[(E)-2-(dimethylamino)vinyl]-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate 7-dimethylaminovinyl, 2-methyl, 6-ethyl carboxylate 305.34 Extended conjugation improves fluorescence properties; used in imaging .
Ethyl 2-amino-5-methyl-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (Compound 8) 2-amino, 5-methyl, 7-phenyl, 6-ethyl carboxylate 367.41 Amino group increases solubility; antimalarial activity (IC₅₀ = 0.12 μM) .
7-(4-Ethoxy-3-methoxyphenyl)-2-(3-hydroxypropyl)-5-methyl-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide 7-ethoxy-methoxyphenyl, 2-hydroxypropyl, 6-carboxamide 439.46 Carboxamide improves water solubility; potential anticoagulant .
5-Amino-7-(4-phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate ester 5-amino, 7-phenyl, 6-carboxylate ester 348.35 Reduced aromaticity due to dihydro structure; herbicidal activity .

Biological Activity

Ethyl 7-(4-methoxyphenyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a synthetic compound that falls within the triazolopyrimidine class. This compound has garnered attention due to its promising biological activities, which may be attributed to its unique structural features. The following sections will explore its biological activity, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The molecular structure of this compound includes:

  • Triazole and Pyrimidine Rings : These heterocyclic structures are known for their pharmacological significance.
  • Methoxyphenyl Substituent : This group may enhance the compound's lipophilicity and biological activity.
  • Ethyl Carboxylate Group : This functional group can influence solubility and reactivity.

The molecular formula is C16H18N4O3C_{16}H_{18}N_4O_3 with a molecular weight of approximately 344.41 g/mol .

Antimicrobial Properties

Research indicates that compounds within the triazolopyrimidine class exhibit significant antimicrobial properties. This compound has shown effectiveness against various bacterial strains. The mechanism of action appears to involve inhibition of specific enzymes critical for bacterial survival .

Anticancer Activity

Studies have demonstrated that this compound has potential anticancer properties. In vitro assays have shown that it can inhibit the proliferation of cancer cell lines by inducing apoptosis and interfering with cell cycle progression. The exact pathways involved are still under investigation but may include modulation of kinase activity .

Kinase Inhibition

A significant aspect of the biological activity of this compound is its interaction with various kinases. Kinases are crucial in signaling pathways that regulate cell growth and metabolism. Preliminary studies suggest that this compound may act as an inhibitor for specific kinases associated with disease processes such as cancer and malaria .

Case Studies

  • Antimalarial Activity : In a study focused on malaria treatment, analogs of triazolopyrimidines were synthesized and tested against Plasmodium falciparum kinases. This compound demonstrated significant inhibitory effects on PfGSK3 and PfPK6 kinases, suggesting its potential as a therapeutic agent against malaria .
  • Cancer Cell Lines : In vitro studies using various cancer cell lines showed that this compound could reduce cell viability significantly compared to controls. The IC50 values were determined through MTT assays, revealing promising results that warrant further exploration in vivo .

Comparative Analysis

The following table summarizes the biological activities of this compound in comparison with similar compounds:

Compound NameBiological ActivityMechanism of Action
This compoundAntimicrobial; AnticancerKinase inhibition; Apoptosis induction
Ethyl 5-propyl-7-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylateEnhanced antibacterialTarget enzyme inhibition
Ethyl 5-methyl-7-(4-morpholinophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylateAnti-inflammatoryNot fully elucidated

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 7-(4-methoxyphenyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 7-(4-methoxyphenyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

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